molecular formula C23H22N4O3S2 B11615897 2-[(4-methoxybenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxybenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615897
M. Wt: 466.6 g/mol
InChI Key: QROCFHVBDGFXHX-AQTBWJFISA-N
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Description

The compound “(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 4-methoxybenzylamine, pyrido[1,2-a]pyrimidin-4-one, and 3-propyl-2-thioxothiazolidin-4-one. The key steps in the synthesis may include:

    Condensation Reaction: Combining 4-methoxybenzylamine with pyrido[1,2-a]pyrimidin-4-one under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 3-propyl-2-thioxothiazolidin-4-one in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrido[1,2-a]pyrimidines: Studied for their potential as kinase inhibitors.

    Benzylamine derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O3S2/c1-3-11-27-22(29)18(32-23(27)31)13-17-20(24-14-15-7-9-16(30-2)10-8-15)25-19-6-4-5-12-26(19)21(17)28/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13-

InChI Key

QROCFHVBDGFXHX-AQTBWJFISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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